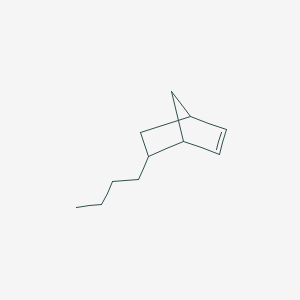

5-butyl-2-norbornene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-butyl-2-norbornene is a bicyclic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring. This compound is part of the norbornene family and is known for its stability and reactivity, making it a valuable compound in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-norbornene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with a suitable butyl-substituted dienophile under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cycloaddition reactions required to form the bicyclic structure. Additionally, continuous flow reactors are sometimes used to maintain optimal reaction conditions and improve scalability .

Analyse Des Réactions Chimiques

Homopolymerization Reactions

5-Butyl-2-norbornene undergoes addition polymerization via palladium-based catalyst systems. Key findings include:

-

Catalyst System : Pd(acac)₂/PPh₃/BF₃·OEt₂ exhibits high activity, achieving 20% conversion at room temperature (35°C) with a B/Pd ratio of 25 .

-

Molecular Weight : Polymers exhibit intrinsic viscosities of 0.5–1.2 dL/g , corresponding to high molecular weights (Mw ≈ 10⁶ g/mol) .

-

Temperature Effects : Catalyst decomposition occurs above 35°C, limiting reaction scalability .

Table 1: Homopolymerization Conditions and Results

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(acac)₂/PPh₃/BF₃·OEt₂ (B/Pd = 25) | |

| Reaction Time | 48 hours | |

| Conversion | 20% | |

| Intrinsic Viscosity | 0.5–1.2 dL/g | |

| Thermal Stability (Tg) | 85–100°C (DSC analysis) |

Copolymerization with Norbornene

BuNB copolymerizes efficiently with norbornene (NB), forming materials with tunable thermal properties:

-

Catalyst System : Pd(acac)₂/PPh₃/BF₃·OEt₂ enables copolymerization at 65°C with a P/Pd ratio of 2–3 .

-

Composition Effects :

Table 2: Copolymer Thermal Properties

| Monomer Ratio (BuNB:NB) | Tg (°C) | Source |

|---|---|---|

| 1:1 | 85 | |

| 1:2 | 90 | |

| 1:3 | 95 |

Mechanistic Insights

The polymerization mechanism involves coordination-insertion pathways :

-

Step 1 : Pd activates the endo-isomer of BuNB preferentially due to steric and electronic effects .

-

Step 2 : Norbornene insertion into Pd–C bonds occurs via a concerted metalation–deprotonation (CMD) pathway, supported by DFT studies .

-

Chain Propagation : Single-site Pd catalysts produce polymers with narrow molecular weight distributions (Đ = 1.2–1.5) .

Key Mechanistic Observations :

-

The ancillary ligand PPh₃ shifts the mechanism from carbocationic to Ziegler–Natta-type coordination polymerization .

-

Oxidative addition of alkyl iodides follows an SN2 pathway , while aryl iodides prefer concerted pathways .

Comparative Reactivity with Other 5-Alkyl-2-Norbornenes

BuNB’s reactivity trends align with other 5-alkyl derivatives:

-

Alkyl Chain Length : Longer alkyl groups (e.g., hexyl, octyl) reduce polymerization rates due to steric hindrance .

-

Catalyst Activity : Pd–N-heterocyclic carbene (NHC) systems show higher activity (up to 10⁸ g polymer/mol Pd·h ) but are less studied for BuNB .

Table 3: Reactivity Trends in 5-Alkyl-2-Norbornenes

| Substituent | Relative Reactivity | Tg (°C) | Source |

|---|---|---|---|

| Propyl | High | 80 | |

| Butyl (BuNB) | Moderate | 85 | |

| Hexyl | Low | 75 |

Structural and Thermal Characterization

Applications De Recherche Scientifique

Building Block for Synthesis:

5-butyl-2-norbornene serves as a versatile building block in organic synthesis. It can be transformed into various functionalized derivatives, which are valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be subjected to Diels-Alder reactions to produce complex cyclic structures that are essential in drug design .

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the conversion of this compound into biologically active compounds through a series of functional group transformations. The resulting compounds exhibited significant pharmacological activities, indicating the potential of this compound as a precursor in drug development .

Catalysis

Catalytic Applications:

The compound has been explored for its catalytic properties in various reactions, including isomerizations and cross-coupling reactions. Its ability to participate in diverse reactions makes it an attractive candidate for developing new catalytic systems .

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Catalysts Used | Outcome |

|---|---|---|

| Isomerization | Sodium tert-butoxide | High selectivity for exo form |

| Cross-Coupling | Palladium complexes | Efficient product formation |

Environmental Applications

Potential Use in Green Chemistry:

Due to its structural characteristics, this compound and its derivatives are being investigated for applications in green chemistry, particularly in the synthesis of biodegradable polymers and environmentally friendly materials . The development of such materials aligns with current sustainability goals within the chemical industry.

Mécanisme D'action

The mechanism of action of 5-butyl-2-norbornene involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The molecular targets and pathways involved include:

Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming new cyclic structures.

Polymerization: Acts as a monomer in polymerization reactions, leading to the formation of high-performance polymers.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bicyclo[2.2.1]hept-2-ene (Norbornene): A parent compound with similar reactivity but without the butyl substitution.

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A derivative with additional functional groups that enhance its reactivity in certain reactions.

Uniqueness

5-butyl-2-norbornene is unique due to its butyl substitution, which imparts distinct physical and chemical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Propriétés

Numéro CAS |

22094-81-1 |

|---|---|

Formule moléculaire |

C11H18 |

Poids moléculaire |

150.26 g/mol |

Nom IUPAC |

5-butylbicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C11H18/c1-2-3-4-10-7-9-5-6-11(10)8-9/h5-6,9-11H,2-4,7-8H2,1H3 |

Clé InChI |

YSWATWCBYRBYBO-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1CC2CC1C=C2 |

Numéros CAS associés |

26935-77-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.